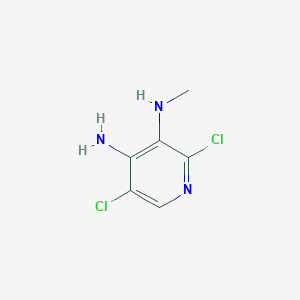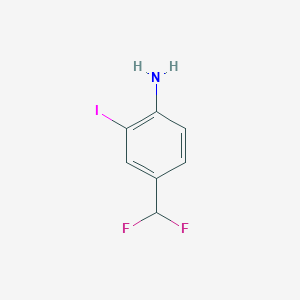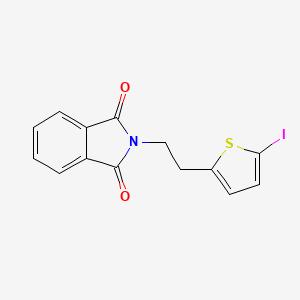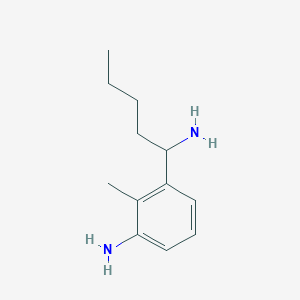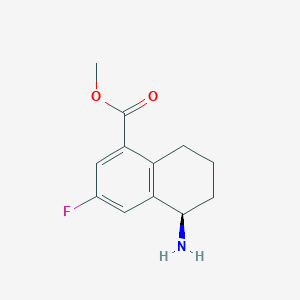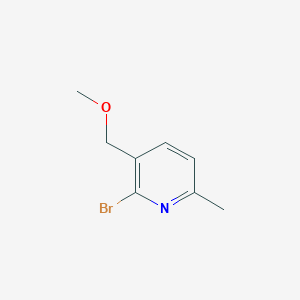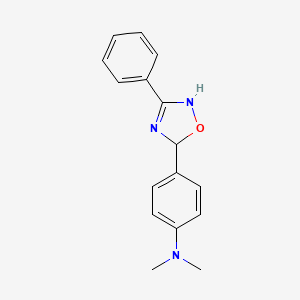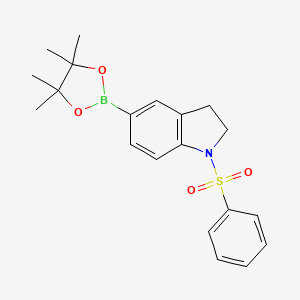![molecular formula C21H19Cl2N3O4 B15224534 N-[2-(2,6-dichloroanilino)-2-oxoethyl]-4-(1,3-dioxoisoindol-2-yl)-N-methylbutanamide](/img/structure/B15224534.png)
N-[2-(2,6-dichloroanilino)-2-oxoethyl]-4-(1,3-dioxoisoindol-2-yl)-N-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2,6-Dichlorophenyl)amino)-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)-N-methylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including amides, ketones, and aromatic rings, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2,6-Dichlorophenyl)amino)-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)-N-methylbutanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the amide bond: This can be achieved by reacting 2,6-dichloroaniline with an appropriate acyl chloride or anhydride under basic conditions.
Introduction of the isoindolinone moiety: This step may involve the reaction of the intermediate with phthalic anhydride or a similar compound.
Final coupling: The final product is obtained by coupling the intermediate with N-methylbutanamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2,6-Dichlorophenyl)amino)-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the amide or ketone functional groups.
Reduction: Reduction reactions could target the ketone or amide groups, potentially converting them to alcohols or amines.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-((2,6-Dichlorophenyl)amino)-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)-N-methylbutanamide: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
The uniqueness of N-(2-((2,6-Dichlorophenyl)amino)-2-oxoethyl)-4-(1,3-dioxoisoindolin-2-yl)-N-methylbutanamide lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C21H19Cl2N3O4 |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
N-[2-(2,6-dichloroanilino)-2-oxoethyl]-4-(1,3-dioxoisoindol-2-yl)-N-methylbutanamide |
InChI |
InChI=1S/C21H19Cl2N3O4/c1-25(12-17(27)24-19-15(22)8-4-9-16(19)23)18(28)10-5-11-26-20(29)13-6-2-3-7-14(13)21(26)30/h2-4,6-9H,5,10-12H2,1H3,(H,24,27) |
InChI Key |
MULAQLOZZOZFKO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)NC1=C(C=CC=C1Cl)Cl)C(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


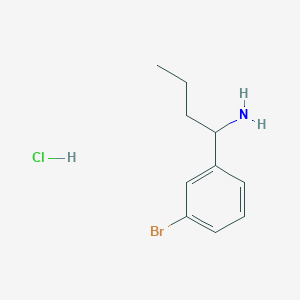
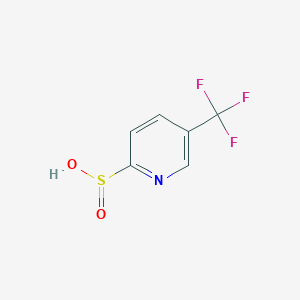
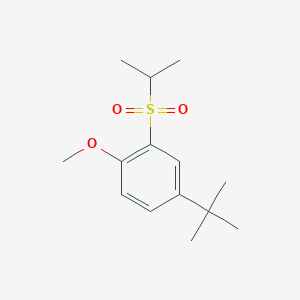
![2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B15224468.png)

